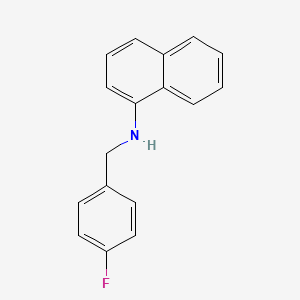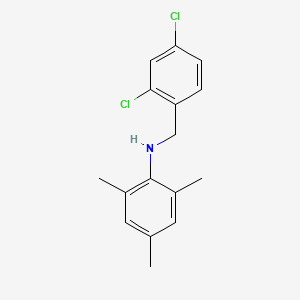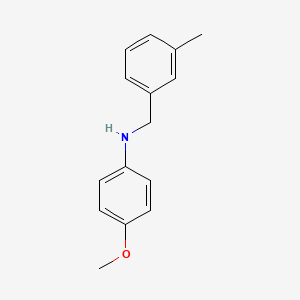
4-Methoxy-N-(3-methylbenzyl)aniline
Overview
Description
4-Methoxy-N-(3-methylbenzyl)aniline is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.30 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-N-(3-methylbenzyl)aniline can be represented by the SMILES notation: CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OC . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
The molecular weight of 4-Methoxy-N-(3-methylbenzyl)aniline is 227.30, and its molecular formula is C15H17NO . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Crystal Growth and Antimicrobial Activity
In a study by Subi et al. (2022), the structural, vibrational, chemical, and antimicrobial activity of synthesized 4-Methoxy-N-(nitrobenzylidene)-aniline was explored. The study focused on the vibrational analysis through FT-IR and FT-Raman spectra and computational methods. Furthermore, the in vitro antimicrobial activity against specific microbes was confirmed with molecular docking studies and molecular dynamic simulation. This research contributes to understanding the potential antimicrobial applications of this compound (Subi et al., 2022).
Oxidative Debenzylation in Organic Synthesis
Yoo et al. (1990) introduced 4-Methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids. This research demonstrated the utility of 4-Methoxy-N-(3-methylbenzyl)aniline derivatives in organic synthesis, specifically in the context of oxidative debenzylation reactions. This process is important for preparing various organic compounds, showcasing the compound's relevance in synthetic chemistry (Yoo, Kim, & Kyu, 1990).
Molecular Dynamic Simulation and Photochemical Behavior
A study by Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene, which includes derivatives like 4-Methoxy-N-(3-methylbenzyl)aniline. The research found that the photochemical behavior in solvents more polar than THF is dependent on the substituent in the N-aryl group. This implies potential applications in photophysics and photochemistry (Yang, Liau, Wang, & Hwang, 2004).
properties
IUPAC Name |
4-methoxy-N-[(3-methylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12-4-3-5-13(10-12)11-16-14-6-8-15(17-2)9-7-14/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEHRQDWYGEZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




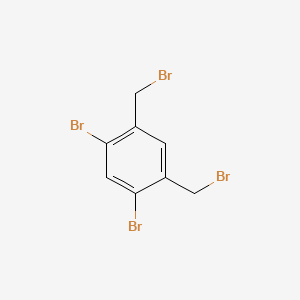


![N-(3,4-dichlorobenzyl)-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3131533.png)
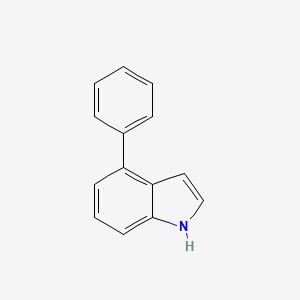

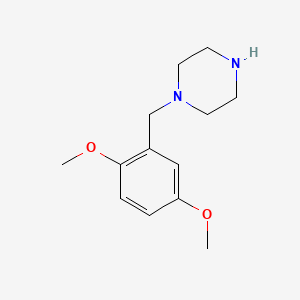

![N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline](/img/structure/B3131565.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline](/img/structure/B3131571.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline](/img/structure/B3131579.png)
